REACTION_CXSMILES
|
C[C@H]1C[O:29][C@@:5]2([O:9][C@H:8]3C[C@H]4[C@@H]5CC=C6C[C@@H](O)CC[C@]6(C)[C@H]5CC[C@]4(C)[C@H]3[C@@H]2C)[CH2:4][CH2:3]1.[O:31]=[C:32]=NC1CC(C)(C)CC(C)(CN=C=O)C1.C[C:48](=[O:51])[CH2:49][CH3:50]>>[C:5]([OH:29])(=[O:9])[CH2:4][CH2:3][CH2:50][CH2:49][C:48]([OH:51])=[O:31].[OH:51][CH2:48][C:49]([CH3:32])([CH2:8][OH:9])[CH3:50]
|
Name
|
nitrogen in
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1
|
Name
|
|
Quantity
|
77.03 g
|
Type
|
reactant
|
Smiles
|
O=C=NC1CC(CN=C=O)(CC(C1)(C)C)C
|
Name
|
|
Quantity
|
80.22 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 4-neck flask was fitted with a variable speed stirrer
|
Type
|
ADDITION
|
Details
|
A mixture of 36.8 g Tegomer
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(C)(CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 59.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |